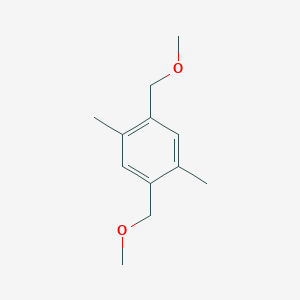
1,4-Bis(methoxymethyl)-2,5-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(methoxymethyl)-2,5-dimethylbenzene, also known as DMMB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DMMB is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
科学研究应用
1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has been extensively studied for its potential applications in various fields of scientific research, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene is used as a reagent for the protection of alcohols, amines, and carboxylic acids. It is also employed as a building block for the synthesis of complex organic molecules.
In materials science, 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has been used as a precursor for the synthesis of novel polymers and copolymers. These materials have unique properties such as high thermal stability, excellent mechanical strength, and good solubility in organic solvents. In medicinal chemistry, 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has been investigated for its potential use as a drug delivery system, due to its ability to form inclusion complexes with various drugs.
作用机制
The mechanism of action of 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene is not fully understood, but it is believed to involve the formation of inclusion complexes with other molecules. Inclusion complexes are formed when 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene molecules encapsulate other molecules within their crystal lattice structure. This process is driven by the hydrophobic effect, which results in the formation of stable complexes.
生化和生理效应
1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity in animal studies, indicating its potential as a safe reagent for use in laboratory experiments.
实验室实验的优点和局限性
1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has several advantages as a reagent for laboratory experiments. It is readily available, easy to handle, and has a long shelf life. 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene is also stable under a wide range of conditions and can be used in a variety of organic solvents. However, 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has some limitations, including its high cost and limited solubility in water.
未来方向
There are several future directions for the research and development of 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene. One potential area is the synthesis of novel polymers and copolymers using 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene as a precursor. These materials have potential applications in various fields, including electronics, coatings, and adhesives.
Another area of research is the development of 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene-based drug delivery systems. 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has the potential to form inclusion complexes with a wide range of drugs, making it a promising candidate for drug delivery applications.
In conclusion, 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene is a versatile chemical compound that has potential applications in various fields of scientific research. Its unique properties, including its ability to form inclusion complexes, make it an attractive reagent for use in organic synthesis, materials science, and medicinal chemistry. As research in this area continues, it is likely that new applications for 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene will be discovered, leading to further advancements in science and technology.
合成方法
The synthesis of 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene involves the reaction of 2,5-dimethylhydroquinone with paraformaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps, including the formation of a cyclic acetal intermediate, which is subsequently hydrolyzed to yield 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene as the final product.
属性
CAS 编号 |
1444-74-2 |
|---|---|
产品名称 |
1,4-Bis(methoxymethyl)-2,5-dimethylbenzene |
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC 名称 |
1,4-bis(methoxymethyl)-2,5-dimethylbenzene |
InChI |
InChI=1S/C12H18O2/c1-9-5-12(8-14-4)10(2)6-11(9)7-13-3/h5-6H,7-8H2,1-4H3 |
InChI 键 |
JNWBIADIWCEHAT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1COC)C)COC |
规范 SMILES |
CC1=CC(=C(C=C1COC)C)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



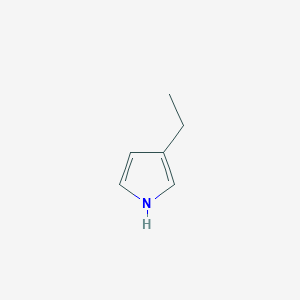
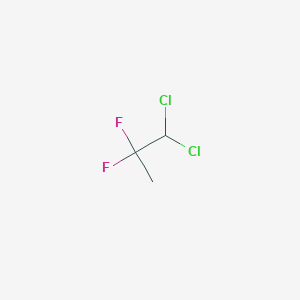
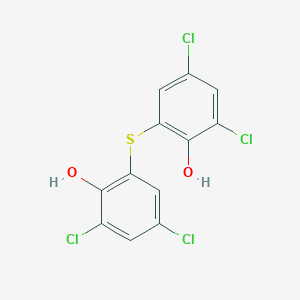
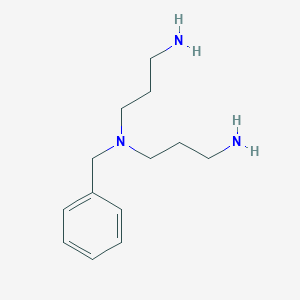
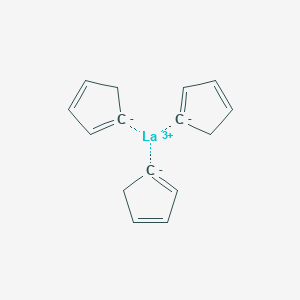
![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B75334.png)
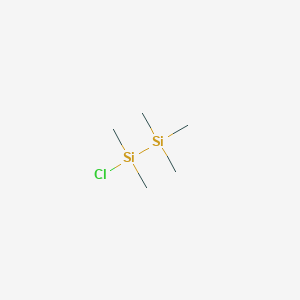
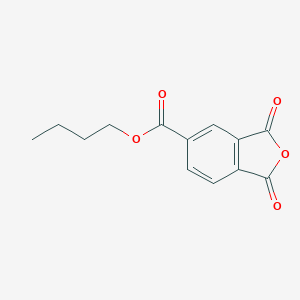
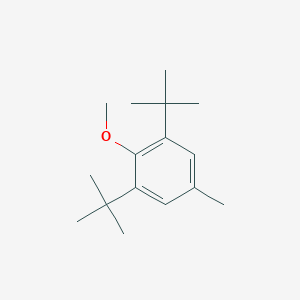
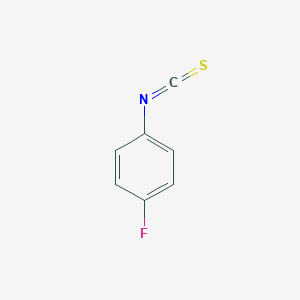
![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)

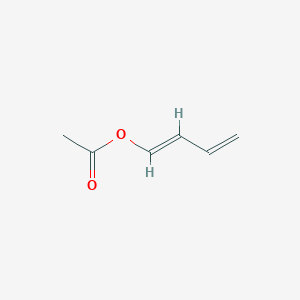
![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)